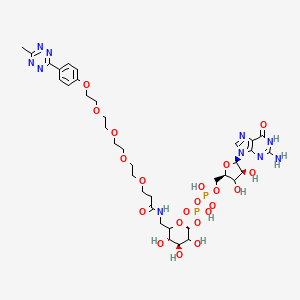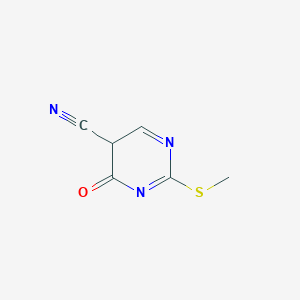![molecular formula C6H6ClN3O B12364298 2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12364298.png)
2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of fused triazine derivatives. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and triazine rings in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For example, the reaction of 3-chloro-1H-pyrrole-2-carboxylic acid with hydrazine derivatives can lead to the formation of the desired compound through a series of intermediate steps .
Another approach involves the use of bromohydrazone intermediates, which can undergo cyclization to form the triazine ring. This method typically requires the use of strong bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is of interest as a potential scaffold for the development of kinase inhibitors and other therapeutic agents.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying enzyme inhibition and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A closely related compound with similar structural features and biological activities.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one:
Uniqueness
2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to the presence of the chlorine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable scaffold for the development of new compounds with diverse biological activities .
Propiedades
Fórmula molecular |
C6H6ClN3O |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H6ClN3O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3,6,9H,(H,8,11) |
Clave InChI |
YRHHIEZALKVRDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C1)C(=O)NC(N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B12364218.png)



![5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12364232.png)

![3-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12364244.png)

![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B12364260.png)





